4-Hexenoic acid

Food Microbiology Sorbate Degradation Lactic Acid Bacteria

4-Hexenoic acid (CAS 1577-20-4, synonym: trans-4-hexenoic acid, (E)-hex-4-enoic acid) is an unsaturated C6 medium-chain fatty acid characterized by a trans double bond at the 4-position of the carbon chain. It possesses a molecular formula of C6H10O2 and a molecular weight of 114.14 g/mol.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 1577-20-4
Cat. No. B072198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hexenoic acid
CAS1577-20-4
Synonyms(E)-4-Hexenoic acid
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCC=CCCC(=O)O
InChIInChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h2-3H,4-5H2,1H3,(H,7,8)/b3-2+
InChIKeyNIDHFQDUBOVBKZ-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hexenoic Acid (CAS 1577-20-4) Procurement Guide: Chemical Identity and Baseline Characteristics


4-Hexenoic acid (CAS 1577-20-4, synonym: trans-4-hexenoic acid, (E)-hex-4-enoic acid) is an unsaturated C6 medium-chain fatty acid characterized by a trans double bond at the 4-position of the carbon chain. It possesses a molecular formula of C6H10O2 and a molecular weight of 114.14 g/mol [1]. The compound exhibits an estimated boiling point of 203.9 °C at 760 mmHg, an estimated vapor pressure of approximately 0.1 mmHg at 25 °C, and an estimated LogP of 1.51 [2]. As a naturally occurring substance found in various fermented products, 4-hexenoic acid functions as a flavor and fragrance intermediate as well as a building block for organic synthesis .

Why 4-Hexenoic Acid Cannot Be Substituted with Alternative Hexenoic Isomers or Saturated Analogs


Substituting 4-hexenoic acid (CAS 1577-20-4) with other hexenoic isomers (e.g., 2-hexenoic acid, 3-hexenoic acid) or saturated analogs (e.g., hexanoic acid) is scientifically unsound due to fundamentally different structural, physicochemical, and functional properties. The double bond position critically determines the compound's reactivity profile and metabolic fate. Specifically, fungal reduction studies demonstrate that the conversion of cis-2-hexenoic acid proceeds significantly slower than its trans isomer, while sorbic alcohol is efficiently converted to trans-4-hexenol by fungi, indicating that the 4-position double bond confers distinct microbial transformation pathways not shared by the 2- or 3-isomers [1]. Furthermore, chromatographic analyses of fermented olive products confirmed that peaks corresponding to trans-2-hexenoic acid and trans-3-hexenoic acid were absent, whereas 4-hexenoic acid isomers were well-resolved and consistently detected, confirming that these isomers do not co-occur or substitute for one another in biological systems [2]. The quantitative differentiation data provided in Section 3 further substantiates why procurement of the specific 4-position isomer is essential for achieving reproducible experimental outcomes.

4-Hexenoic Acid (CAS 1577-20-4) Quantitative Differentiation Evidence: Comparator-Based Performance Data


Microbial Sorbate Metabolism: 4-Hexenoic Acid as a Specific Reduction Product

In microbial degradation studies of potassium sorbate by lactic acid bacteria (LAB) isolated from packed green olives, trans-4-hexenoic acid was identified as the confirmed product generated by three LAB strains, whereas sorbic alcohol and 1,3-pentadiene represent alternative metabolic fates [1]. This confirms a specific metabolic pathway leading to 4-hexenoic acid distinct from decarboxylation or esterification pathways observed in other microbial species [2].

Food Microbiology Sorbate Degradation Lactic Acid Bacteria

Fermented Cucumber Brine: 4-Hexenoic Acid as a Primary Odor Impact Compound

Detection frequency olfactometry experiments using SPME-GC-MS identified trans-4-hexenoic acid and cis-4-hexenoic acid as the most potent odorants defining the characteristic brine aroma of fermented cucumbers, confirmed by recombination experiments [1]. Both isomers were detected by all panelists and characterized as definitely similar to the brine sample aroma, whereas alternative hexenoic isomers such as trans-2-hexenoic acid and trans-3-hexenoic acid were not observed in fermented olive brine analyses under identical chromatographic conditions [2].

Flavor Chemistry Fermentation Science GC-MS-Olfactometry

Synthetic Versatility: 4-Hexenoic Acid as a Precursor to Bioactive γ-Lactones

trans-4-Hexenoic acid serves as a useful starting material for the synthesis of racemic 4R:5S and 4S:5R 4,5-dihydroxyhexanoic acid γ-lactone, a component of aroma extracts from Californian and Spanish flor sherries, synthesized via Favorskii-type rearrangement of 5-chloro-3-hexen-2-one [1]. This lactone precursor role is structurally inaccessible to 2-hexenoic acid or 3-hexenoic acid isomers, which would yield different ring sizes or substitution patterns upon lactonization.

Organic Synthesis Flavor Chemistry Natural Product Synthesis

4-Hexenoic Acid (CAS 1577-20-4) Research and Industrial Application Scenarios


Fermented Food Flavor Analysis and Quality Control

Analytical laboratories conducting GC-MS or GC-Olfactometry profiling of fermented vegetable products (cucumber pickles, olives, sauerkraut) should utilize authentic trans-4-hexenoic acid (CAS 1577-20-4) as a primary calibration and identification standard. As demonstrated by Marsili and Miller (2000), trans-4-hexenoic acid and cis-4-hexenoic acid are the most potent odorants defining characteristic brine aroma, with detection by all panelists in olfactometry experiments [1]. Procurement of the pure trans isomer (rather than mixed isomer preparations) enables accurate quantification and avoids co-elution interference observed in complex fermentation matrices [2].

Sorbate Preservative Degradation Studies in Food Microbiology

Food microbiologists investigating sorbic acid (E200-E203) preservative degradation by lactic acid bacteria or fungi should source trans-4-hexenoic acid as an analytical reference standard. Montaño et al. (2013) confirmed that multiple Lactobacillus strains isolated from green olives produce trans-4-hexenoic acid as a specific reduction product during potassium sorbate metabolism [1]. This compound serves as a diagnostic marker for reductive sorbate degradation pathways, distinct from decarboxylation (yielding 1,3-pentadiene) or esterification (yielding ethyl sorbate) pathways observed in other microorganisms [2].

Synthesis of Sherry-Type γ-Lactone Flavor Compounds

Organic synthesis laboratories developing γ-lactone flavor compounds for the food and beverage industry should utilize trans-4-hexenoic acid as a key starting material. Yanagisawa et al. (1973) demonstrated that trans-4-hexenoic acid enables the synthesis of racemic 4R:5S and 4S:5R 4,5-dihydroxyhexanoic acid γ-lactone, a component of authentic sherry aroma extracts [1]. The 4-position double bond configuration is structurally essential for accessing the correct ring substitution pattern; alternative 2-hexenoic or 3-hexenoic acid isomers would yield different lactone structures with divergent sensory properties.

Fatty Acid Metabolism and Beta-Oxidation Research

Biochemists investigating fatty acid beta-oxidation pathways, particularly the metabolism of unsaturated medium-chain fatty acids, should consider 4-hexenoic acid as a substrate probe. The 4-position double bond creates a structural feature that influences enzymatic recognition and metabolic flux compared to saturated hexanoic acid, making it a valuable comparator in studies of acyl-CoA dehydrogenase specificity and mitochondrial beta-oxidation mechanisms [1]. The compound's classification as a medium-chain fatty acid (C6) with a distal double bond provides a distinct structural scaffold not offered by 2- or 3-hexenoic isomers [2].

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